2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)6-3-7(9(12)13)8(11)10-4-6/h3-5H,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBPJCUKOMQNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characterization and Nomenclature
Molecular Identity
The compound (PubChem CID: 13543670) has the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its IUPAC name, 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid , reflects the substituent positions on the pyridone core. The isopropyl group at position 6 and the carboxylic acid at position 3 are critical for its physicochemical properties.
Synthetic Strategies for Pyridone Derivatives
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a cornerstone for synthesizing 2-pyridone scaffolds. This method involves cyclizing aniline derivatives with β-keto esters under acidic or basic conditions.
Adaptation for 6-Isopropyl Substitution
- Alkylation of Isatoic Anhydride :
Isatoic anhydride reacts with 1-bromopropane in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base to introduce the isopropyl group.Yield: 50–96% Conditions: 90°C, inert atmosphere - Cyclization :
The alkylated intermediate undergoes cyclization in refluxing phenyl ether, forming the pyridone core.Yield: 72–83% Conditions: 220–250°C, 2–4 hours - Hydrolysis :
The ester intermediate is hydrolyzed to the carboxylic acid using sodium hydroxide in ethanol.Yield: 65–90% Conditions: 100°C, 6–8 hours
Hantzsch-Type Synthesis
This method constructs pyridones via condensation of β-keto esters with amines. For 6-isopropyl substitution:
- β-Keto Ester Preparation :
Ethyl acetoacetate reacts with isopropylamine to form a β-enamino ester. - Cyclization :
Heating the enamino ester in acetic acid yields the pyridone ring.Yield: 60–75% Conditions: 120°C, 12 hours - Oxidation and Hydrolysis :
The methyl ester is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media.
Advanced Functionalization Techniques
Coupling Reactions
Post-cyclization modifications use coupling agents to introduce diverse substituents. For example:
Analytical and Optimization Insights
Reaction Condition Optimization
Comparative Data on Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | Isatoic anhydride | NaH, 1-bromopropane | 50–96 | 90°C, DMF, N₂ atmosphere |
| Hantzsch Synthesis | Ethyl acetoacetate | Isopropylamine, KMnO₄ | 60–75 | 120°C, acetic acid |
| Reductive Amination | Aldehyde intermediate | NaBH₃CN | 40–60 | Methanol, rt, 24 hours |
Chemical Reactions Analysis
Types of Reactions
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-5-propan-2-yl-1H-pyridine-3,4-dicarboxylic acid.
Reduction: Formation of 2-hydroxy-5-propan-2-yl-1H-pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid derivatives in anticancer therapies. For instance, derivatives exhibiting structural modifications have shown significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells.
Case Study:
In a study evaluating the anticancer activity of several derivatives, the compound with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated superior efficacy compared to standard chemotherapeutics like cisplatin. The treatment resulted in a marked reduction in cell viability, indicating the compound's potential as a lead candidate for further development in cancer therapy .
Antimicrobial Properties
The compound also exhibits promising antimicrobial properties. It has been evaluated against multidrug-resistant bacterial and fungal pathogens. The broth microdilution method was employed to assess its effectiveness.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | E. coli | >128 µg/mL |
| 1b | S. aureus | >128 µg/mL |
| 1c | C. albicans | >128 µg/mL |
Despite showing no significant activity on its own, structural modifications have been suggested to enhance its antimicrobial efficacy .
Agrochemical Intermediates
The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being explored for their potential use in developing pesticides and herbicides.
Case Study:
Research has indicated that certain derivatives of this compound exhibit properties that could be beneficial in targeting specific agricultural pests while minimizing environmental impact . These compounds are being synthesized and tested for their effectiveness as agrochemical agents.
Coordination Compounds
The coordination chemistry involving this pyridine derivative has been investigated for its potential applications in materials science. Studies have shown that complexes formed with transition metals can exhibit unique magnetic and electronic properties.
Table 2: Magnetic Properties of Coordination Compounds
| Complex | Magnetic Susceptibility (cm³/mol) | Temperature Range (K) |
|---|---|---|
| Silver(II) Complex with Acid | ||
| Copper(II) Complex with Acid |
These properties suggest potential applications in developing advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Pyridine-3-carboxylic Acid Derivatives
Key Comparisons:
Substituent Positions: The isopropyl group at position 5 in the target compound contrasts with the benzyl (position 1, ), furan (position 5, ), and pyridylmethyl (position 1, ) groups in analogs. These differences influence steric bulk, polarity, and electronic effects.
Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound enhances hydrophobicity compared to the polar furan substituent () but is less bulky than the benzyl group ().
- Melting Points : Only the dihydro analog () reports a melting point (128–130°C), suggesting higher crystallinity due to the benzyl group and partial saturation.
In contrast, the isopropyl group in the target compound is electron-donating but less polar.
The dihydro analog () may serve as a precursor for pharmaceuticals, given the prevalence of dihydropyridines in drug design.
Biological Activity
2-Oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid, also known as a pyridine derivative, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicine and industry.
Chemical Structure and Synthesis
The compound features a pyridine ring with a carboxylic acid group and an isopropyl substituent. It can be synthesized through several methods, including:
- Cyclization of precursors : Starting from 2-chloro-3-pyridinecarboxylic acid, the introduction of the isopropyl group is achieved via Friedel-Crafts alkylation.
- Oxidation and reduction reactions : These can yield various derivatives such as 2-hydroxy-5-propan-2-yl-1H-pyridine-3-carboxylic acid and 2-oxo-5-propan-2-yl-1H-pyridine-3,4-dicarboxylic acid.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values against Gram-positive bacteria such as Bacillus subtilis have been reported, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116. The compound's mechanism of action likely involves the inhibition of specific kinases involved in cell cycle regulation, with IC50 values indicating effective inhibition at low concentrations .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies highlight the compound's efficacy:
Q & A
Q. Analytical Characterization Protocol
- NMR Spectroscopy : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH(CH₃)₂) and carboxylic acid proton (δ ~12–13 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 223.1) and fragmentation patterns.
- XRD Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
What reaction parameters critically influence the yield and purity of this compound during synthesis?
Q. Advanced Optimization Strategies
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher temps favor cyclization |
| Solvent | Ethanol/THF | Ethanol reduces side reactions |
| Reaction Time | 12–24 hours | Prolonged time increases purity |
| Catalyst | p-TsOH or DBU | Acidic conditions favor kinetics |
| Adjusting these parameters can improve yields from ~60% to >85% . |
How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
Q. Methodology for Data Reconciliation
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carboxylic protons deshield in DMSO .
- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates).
Example: A 101% yield discrepancy in NMR data was attributed to hydrated crystal formation .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Basic Screening Framework
- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays (IC₅₀ calculations) .
- Antimicrobial Activity : Employ broth microdilution (MIC values) against Gram+/− bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
How does the compound interact with enzyme active sites, and what computational tools validate these mechanisms?
Advanced Mechanistic Analysis
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:
- Hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Asp49 in thrombin).
- Hydrophobic interactions from the isopropyl group enhancing binding affinity.
Validate with mutagenesis studies or free-energy calculations (MM-PBSA) .
What safety precautions are essential during handling?
Q. Basic Safety Protocol
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How can molecular docking guide the design of derivatives with enhanced activity?
Q. Advanced Structure-Activity Relationship (SAR) Strategy
- Scaffold Modification : Introduce electron-withdrawing groups at C-5 to stabilize enzyme interactions.
- Pharmacophore Mapping : Identify critical motifs (e.g., carboxylic acid for hydrogen bonding).
- ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity .
What strategies enable regioselective functionalization of the pyridine ring?
Q. Advanced Synthetic Chemistry
- Electrophilic Substitution : Nitration at C-4 using HNO₃/H₂SO₄ at 0°C .
- Cross-Coupling : Suzuki-Miyaura at C-6 with aryl boronic acids (Pd(PPh₃)₄ catalyst) .
Monitor regiochemistry via NOESY (proximity of substituents) .
How does pH and temperature affect the compound’s stability in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
